molecular formula C11H14O3 B14187420 3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester CAS No. 848623-68-7

3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester

Cat. No.: B14187420
CAS No.: 848623-68-7
M. Wt: 194.23 g/mol
InChI Key: OVIDIRBIENAEKR-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester: is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a cyclopropyl group at the 2-position, a methyl group at the 5-position, and an ethyl ester functional group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving furan derivatives.

Industry: In the industrial sector, the compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical pathways. The furan ring can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

  • 3-Furancarboxylic acid, methyl ester
  • 2-Furancarboxylic acid, 3-methyl-, methyl ester
  • 2,5-Furandicarboxylic acid

Comparison: Compared to these similar compounds, 3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

848623-68-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-cyclopropyl-5-methylfuran-3-carboxylate

InChI

InChI=1S/C11H14O3/c1-3-13-11(12)9-6-7(2)14-10(9)8-4-5-8/h6,8H,3-5H2,1-2H3

InChI Key

OVIDIRBIENAEKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C)C2CC2

Origin of Product

United States

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